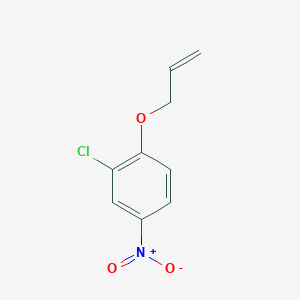

1-(Allyloxy)-2-chloro-4-nitrobenzene

Description

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

2-chloro-4-nitro-1-prop-2-enoxybenzene |

InChI |

InChI=1S/C9H8ClNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h2-4,6H,1,5H2 |

InChI Key |

SQCIKXJIFBNSBW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

1-(Allyloxy)-2-chloro-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles, making it a versatile building block for synthesizing other compounds.

- Electrophilic Aromatic Substitution : The nitro group can facilitate electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

Potential Applications in Medicinal Chemistry

Research indicates that compounds with similar structures to this compound exhibit significant biological activity, particularly antimicrobial and anticancer properties. The nitro group is notable for its potential to be reduced to amines in biological systems, which may lead to cytotoxic effects against various cell lines.

Studies have shown that derivatives of this compound can interact with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanisms of action and potential therapeutic applications. For instance:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.

- Anticancer Activity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with promising preliminary results .

Materials Science Applications

The unique properties of this compound also make it suitable for applications in materials science. Its ability to undergo polymerization reactions can be harnessed for developing new materials with specific properties.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(allyloxy)-2-chloro-4-nitrobenzene, the following structurally related compounds are analyzed:

Table 1: Structural and Physical Comparison

Key Comparisons

Electronic Effects

- The nitro group at position 4 in the target compound is a strong electron-withdrawing group (EWG), deactivating the benzene ring toward electrophilic substitution compared to 1-(allyloxy)-4-bromobenzene , where bromine (a weaker EWG) allows for more reactive aryl halide chemistry .

- Fluorine in 1-chloro-4-(difluoromethyl)-2-nitrobenzene enhances lipophilicity and metabolic stability, a trait absent in the allyloxy-substituted target .

Steric and Conformational Properties The allyloxy group introduces flexibility, reducing crystallinity (evident in the oily state of the target compound) compared to rigid substituents like 3,3-dichloroallyloxy in the crystalline 1-(3,3-dichloroallyloxy)-2-nitrobenzene .

Synthetic Utility The target compound’s allyloxy group can participate in Claisen rearrangements or serve as a leaving group in nucleophilic aromatic substitution, unlike the methoxy or benzyloxy groups in analogs like 4-chloro-3-nitroanisole .

Solubility and Stability

- The nitro group enhances polarity, but the allyloxy chain likely reduces water solubility compared to 1-chloro-2-((4-chlorobenzyl)oxy)-4-fluoro-5-nitrobenzene , which has additional polar substituents (fluoro, benzyloxy) .

- Allyl ethers are prone to oxidation or thermal rearrangement, whereas benzyl ethers (e.g., in ) offer greater stability under acidic conditions .

Preparation Methods

Nitration of 2-Chlorophenol Derivatives

The synthesis begins with 2-chlorophenol , which undergoes nitration to introduce the nitro group at position 4. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. The nitro group directs subsequent substitutions to the meta position relative to itself, ensuring regioselectivity.

Reaction Conditions:

Alkylation of 2-Chloro-4-Nitrophenol

The phenolic hydroxyl group of 2-chloro-4-nitrophenol is alkylated with allyl bromide via a Williamson ether synthesis . This step requires deprotonation of the phenol using a strong base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent.

Optimized Protocol:

-

2-Chloro-4-nitrophenol (1 equiv) and K₂CO₃ (2.5 equiv) are suspended in acetone (50 mL/g substrate).

-

Allyl bromide (1.2 equiv) is added dropwise at 25°C .

-

The reaction is refluxed at 60°C for 8–12 hours , monitored by TLC (ethyl acetate/hexane = 1:4).

-

The product is isolated by filtration, washed with water, and recrystallized from ethanol to yield This compound (75–85% yield).

Key Parameters:

-

Solvent: Acetone or DMF enhances reaction kinetics.

-

Base: Excess K₂CO₃ ensures complete deprotonation.

Alternative Method: Nucleophilic Aromatic Substitution

In cases where 2-chloro-4-nitrophenol is unavailable, 1-chloro-2-nitro-4-allyloxybenzene can be synthesized via nucleophilic aromatic substitution (NAS). Here, 4-nitro-2-chlorophenol reacts with allyl alcohol under acidic conditions.

Procedure:

-

4-Nitro-2-chlorophenol (1 equiv) and allyl alcohol (3 equiv) are heated in toluene with p-toluenesulfonic acid (0.1 equiv) at 110°C for 24 hours .

-

Water is removed via azeotropic distillation to shift equilibrium toward product formation.

-

The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate = 3:1), yielding 70–78% of the target compound.

Mechanistic Insight:

The nitro group activates the aromatic ring for NAS at the ortho position relative to the chlorine atom, enabling allyloxy group incorporation.

The patent US4421694A outlines a high-pressure ammonolysis process for nitroanilines, adaptable for nitroaromatic ethers. While originally designed for amination, analogous conditions can be applied to allyloxy group introduction:

Scalable Protocol:

-

2,4-Dichloronitrobenzene (1 equiv) and allyl alcohol (4 equiv) are mixed in chlorobenzene (solvent).

-

The reaction is conducted in a stainless-steel autoclave at 160°C and 70 bar for 20 hours .

-

Excess allyl alcohol and solvent are recovered via distillation, yielding This compound with 93% purity (gas chromatographic analysis).

Advantages:

-

High selectivity (>95%) due to controlled pressure and temperature.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 2.5 Hz, 1H, H-3), 7.98 (dd, J = 8.5, 2.5 Hz, 1H, H-5), 7.12 (d, J = 8.5 Hz, 1H, H-6), 6.05–5.95 (m, 1H, allyl CH), 5.45 (dd, J = 17.0, 1.5 Hz, 1H, trans-CH₂), 5.32 (dd, J = 10.5, 1.5 Hz, 1H, cis-CH₂), 4.65 (d, J = 5.5 Hz, 2H, OCH₂).

-

IR (KBr): 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch), 1240 cm⁻¹ (C-O-C stretch).

Purity Assessment

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitro group’s meta-directing nature occasionally leads to 3-nitro isomer formation. This is mitigated by:

Q & A

Q. What are the standard synthetic routes for 1-(Allyloxy)-2-chloro-4-nitrobenzene, and how is purity ensured?

The compound is typically synthesized via allylation of 2-chloro-4-nitrophenol. A common method involves reacting the phenol with allyl bromide in the presence of a base like K₂CO₃ under reflux conditions. For example, yields of 72% were achieved using this approach, followed by purification via silica gel column chromatography to isolate the product as an orange oil . Key steps include:

Q. Which spectroscopic techniques are critical for structural confirmation?

1H and 13C NMR are essential for confirming the structure. For this compound:

- 1H NMR (CDCl₃): δ 6.90–7.10 (aromatic protons), 6.10–6.30 (allyl CH), 5.30–5.50 (allyl CH₂), and 4.60–4.80 ppm (OCH₂) .

- 13C NMR : Signals at δ 150–155 ppm (nitro group), 120–130 ppm (aromatic carbons), and 70–75 ppm (OCH₂) .

Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., nitro C=O stretch at ~1520 cm⁻¹).

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis .

- Storage : Keep in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for spill management and disposal .

Advanced Questions

Q. How can competing side reactions (e.g., over-alkylation or isomerization) be mitigated during synthesis?

- Controlled reaction conditions : Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

- Base selection : K₂CO₃ is preferred over stronger bases (e.g., NaOH) to minimize nucleophilic displacement of the nitro or chloro groups .

- Temperature modulation : Maintain reflux temperatures (e.g., 40–60°C) to avoid thermal decomposition or allyl group isomerization .

Q. What crystallographic challenges arise in analyzing derivatives of this compound, and how are they resolved?

- Crystal growth : Derivatives often form oils, requiring slow evaporation from solvents like hexane/ethyl acetate mixtures to obtain single crystals .

- Data refinement : Use programs like SHELXL for structure refinement, particularly for resolving disorder in allyl or nitro groups. For example, a related compound (1-(3,3-dichloroallyloxy)-4-methyl-2-nitrobenzene) showed an R-factor of 0.048 after refinement .

- Twinned data : Apply twin-law corrections in SHELX for overlapping diffraction patterns .

Q. How do substituents (e.g., nitro vs. methoxy) influence electrophilic substitution reactivity?

- Nitro group : Strong electron-withdrawing effects deactivate the aromatic ring, directing electrophiles to the meta position relative to the nitro group.

- Allyloxy group : Electron-donating via resonance, activating the ortho/para positions. Computational studies (e.g., DFT) can map charge distribution to predict regioselectivity .

- Experimental validation : Perform nitration or halogenation reactions and analyze products via HPLC or GC-MS to confirm substitution patterns .

Q. What methodologies are effective in studying the compound’s stability under varying pH or temperature conditions?

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 25–60°C and monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >150°C for nitro-containing compounds).

- Light sensitivity : Store in amber vials and assess photostability under UV/vis light using spectroscopic tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.